molecular formula C18H15FSn B1207984 Triphenyltin fluoride CAS No. 379-52-2

Triphenyltin fluoride

Cat. No.: B1207984
CAS No.: 379-52-2
M. Wt: 369 g/mol
InChI Key: JBYRKMGOSFMHRL-UHFFFAOYSA-M
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Description

Triphenyltin fluoride is an organotin compound with the chemical formula ( \text{(C}_6\text{H}_5\text{)}_3\text{SnF} ). It consists of a tin atom bonded to three phenyl groups and one fluoride ion. This compound is part of the broader class of triphenyltin compounds, which have been extensively studied for their various applications and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyltin fluoride can be synthesized through the reaction of triphenyltin chloride with a fluoride source such as potassium fluoride or sodium fluoride. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction is as follows: [ \text{(C}_6\text{H}_5\text{)}_3\text{SnCl} + \text{KF} \rightarrow \text{(C}_6\text{H}_5\text{)}_3\text{SnF} + \text{KCl} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Triphenyltin fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, this compound can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and thiolates.

    Solvents: Organic solvents like THF, dichloromethane, and acetonitrile are frequently used.

    Catalysts: In some cases, catalysts such as palladium or copper may be employed to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting this compound with sodium methoxide yields triphenyltin methoxide .

Scientific Research Applications

Triphenyltin fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenyltin fluoride involves its interaction with cellular components. It can disrupt cellular processes by binding to proteins and enzymes, leading to the inhibition of essential biochemical pathways. In particular, triphenyltin compounds are known to interfere with mitochondrial function, leading to apoptosis (programmed cell death) in targeted cells .

Comparison with Similar Compounds

Similar Compounds

  • Triphenyltin chloride
  • Triphenyltin hydroxide
  • Triphenyltin acetate
  • Tributyltin fluoride

Comparison

Triphenyltin fluoride is unique among its analogs due to the presence of the fluoride ion, which imparts distinct reactivity and properties. For example, triphenyltin chloride is more commonly used in organic synthesis, but this compound offers different reactivity patterns, particularly in nucleophilic substitution reactions. Additionally, this compound’s biological activity can differ from other triphenyltin compounds due to the specific interactions of the fluoride ion with biological molecules .

Properties

IUPAC Name

fluoro(triphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.FH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYRKMGOSFMHRL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042500
Record name Triphenyltin fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379-52-2
Record name Triphenyltin fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenyltin fluoride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenyltin fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fentin fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIPHENYLTIN FLUORIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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